molecular formula C21H24O B13955560 2,6-Di(tert-butyl)-9H-fluoren-9-one CAS No. 58775-14-7

2,6-Di(tert-butyl)-9H-fluoren-9-one

Cat. No.: B13955560
CAS No.: 58775-14-7
M. Wt: 292.4 g/mol
InChI Key: DSYQOQWBKABPLH-UHFFFAOYSA-N
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Description

2,6-Di(tert-butyl)-9H-fluoren-9-one (CAS 58775-14-7) is an organic compound with the molecular formula C₂₁H₂₄O and a molecular weight of 292.415 g/mol . This fluorenone derivative is characterized by the presence of sterically demanding tert-butyl groups at the 2 and 6 positions of the fluorene ring system. The incorporation of these tert-butyl substituents is a strategic modification in molecular design, as they can significantly enhance the compound's solubility in common organic solvents, thereby facilitating its processing in various experimental setups . The electron-donating nature of the tert-butyl groups also influences the electronic properties of the conjugated fluorenone system, making it a compound of interest in several advanced research fields. This structural motif is highly relevant in material science, particularly in the development of organic electronic materials. Researchers utilize such tert-butyl-functionalized molecules as key intermediates or core building blocks in the synthesis of blue-light emitting materials for organic light-emitting diodes (OLEDs) . The fluorenone core, modified with bulky groups, helps to improve the thermal stability and morphological properties of the resulting materials, which are critical factors for device performance and longevity. Furthermore, compounds with tert-butyl groups are often explored for their potential application as antioxidants or UV stabilizers in polymers, drawing parallels to the established use of simpler phenolic analogs like 2,6-di-tert-butylphenol . Handling and Safety: This product is intended For Research Use Only and is not classified as a medicinal product or for use in food. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the safety data sheet for specific hazard information. As a standard laboratory practice, personal protective equipment should be worn, and the compound should be handled in a well-ventilated environment, such as a fume hood.

Properties

CAS No.

58775-14-7

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

2,6-ditert-butylfluoren-9-one

InChI

InChI=1S/C21H24O/c1-20(2,3)13-8-10-16-17(11-13)15-9-7-14(21(4,5)6)12-18(15)19(16)22/h7-12H,1-6H3

InChI Key

DSYQOQWBKABPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,6 Di Tert Butyl 9h Fluoren 9 One and Its Tailored Derivatives

Established Synthetic Pathways to the 9H-Fluoren-9-one Core Structure

The construction of the 9H-fluoren-9-one scaffold is a critical first step. Various methods, including cyclization and oxidative routes, have been developed to achieve this. nih.govrsc.org

Cyclization and Oxidative Routes to Fluorenone

A prevalent method for synthesizing the fluorenone core involves the aerobic oxidation of fluorene (B118485). wikipedia.org This can be achieved under ambient conditions using potassium hydroxide (B78521) in tetrahydrofuran (B95107). rsc.orgresearchgate.net Another approach is the intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This can be facilitated by photoredox catalysis, which allows for the formation of an acyl radical that subsequently cyclizes to form the fluorenone structure under mild conditions. organic-chemistry.orgrsc.orgresearchgate.net

Transition-metal-catalyzed reactions have also emerged as powerful tools for fluorenone synthesis. beilstein-journals.org For instance, palladium-catalyzed carbonylative cyclization of o-halobiaryls provides a route to various substituted fluoren-9-ones in high yields. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids offers an efficient pathway to these structures. organic-chemistry.org

A metal-free alternative involves the use of tert-butyl hydroperoxide (TBHP) to promote the oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govbeilstein-journals.org This method is compatible with a range of functional groups. nih.govbeilstein-journals.org The reaction proceeds through a radical cyclization mechanism. nih.gov

The table below summarizes various cyclization and oxidative routes to the fluorenone core.

Table 1: Comparison of Synthetic Routes to 9H-Fluoren-9-one

MethodPrecursorReagents/CatalystKey Features
Aerobic OxidationFluoreneO₂, KOH/THFMild conditions, high yields. rsc.orgresearchgate.net
Photoredox CyclizationBiarylcarboxylic acidsPhotoredox catalystMild conditions, good functional group tolerance. organic-chemistry.orgrsc.orgresearchgate.net
Palladium-Catalyzed Carbonylative Cyclizationo-HalobiarylsPd catalyst, COHigh yields, applicable to various substituted fluorenones. organic-chemistry.org
Rhodium-Catalyzed Intramolecular AcylationBiarylcarboxylic acidsRh catalystEfficient synthesis of fluorenones. organic-chemistry.org
TBHP-Promoted Oxidative Cyclization2-(Aminomethyl)biphenylsTBHPMetal-free, compatible with many functional groups. nih.govbeilstein-journals.org

Precursor Design and Synthesis for Fluorenone Scaffold Formation

The synthesis of the fluorenone scaffold often begins with readily available precursors like fluorene, which can be sourced from coal tar. researchgate.net Other common precursors include dibromodiphenylmethane (B1621529) and diphenylmethane. researchgate.net

A versatile strategy involves the use of functionalized biaryls, which are accessible through established cross-coupling reactions. nih.govbeilstein-journals.org For example, 2-(aminomethyl)biphenyls, used in the TBHP-mediated cyclization, can be prepared from commercially available benzonitriles or benzaldehydes and areneboronic acids via Suzuki cross-coupling, followed by reduction or reductive amination. nih.gov

Another approach utilizes benzaldehydes and aryl iodides, which undergo a palladium-catalyzed C(sp²)-H functionalization cascade using a transient directing group like anthranilic acid to produce substituted fluorenones. researchgate.net The design of these precursors is crucial as the nature and position of substituents can influence the efficiency and outcome of the cyclization reaction. For instance, in the TBHP-promoted cyclization of N-methyl-2-(aminomethyl)biphenyls, substrates with electron-donating groups on the aminomethyl-carrying arene gave lower yields compared to those with such groups on the other aromatic ring. nih.gov

Targeted Introduction of tert-Butyl Substituents at Specific Aromatic Positions

Following the formation of the fluorenone core, the next critical step is the regioselective introduction of tert-butyl groups.

Strategies for Regioselective tert-Butylation on the Fluorene Backbone

The Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. However, achieving regioselectivity, particularly for the synthesis of 2,6-disubstituted fluorenone, can be challenging. The directing effects of the existing carbonyl group and the biphenyl (B1667301) system of the fluorene backbone play a significant role.

A novel approach for regioselective perfluoro-tert-butylation involves the use of perfluoro-tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which then reacts with arynes in a highly regioselective manner. nih.govresearchgate.net This method has been shown to be effective for a variety of aryne precursors bearing different substituents, leading to meta-functionalized products. cas.cn While this method focuses on perfluoro-tert-butylation, the principles of using a specific reagent to achieve regioselectivity are relevant.

For the non-fluorinated tert-butyl group, intramolecular cyclobenzylation via a Friedel-Crafts reaction on specifically constructed biphenyls offers a route to fluorene derivatives. rsc.org The strategic placement of activating or deactivating groups on the biphenyl precursor can direct the electrophilic substitution to the desired positions.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For Friedel-Crafts reactions, this involves careful selection of the Lewis acid catalyst, solvent, temperature, and reaction time. researchgate.net

In the TBHP-mediated oxidative cyclization of 2-(aminomethyl)biphenyls, optimization studies have shown that the choice of solvent and the concentration of TBHP are critical. beilstein-journals.org For instance, using aqueous TBHP was found to be beneficial for the cyclization of amines. beilstein-journals.org

The table below highlights key parameters for optimization in tert-butylation reactions.

Table 2: Parameters for Optimization of tert-Butylation Reactions

ParameterInfluence on ReactionConsiderations
CatalystAffects reaction rate and selectivity.Choice of Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) and its concentration. rsc.orgresearchgate.net
SolventCan influence solubility, reaction rate, and product distribution.Polarity and coordinating ability of the solvent. beilstein-journals.org
TemperatureImpacts reaction rate and can affect selectivity and side reactions.Balancing reaction rate with minimizing by-product formation.
Reactant RatiosStoichiometry of reactants can influence yield and prevent polysubstitution.Controlled addition of the alkylating agent.

Post-Synthetic Functionalization and Derivatization of 2,6-Di(tert-butyl)-9H-fluoren-9-one

Once 2,6-di-tert-butyl-9H-fluoren-9-one is synthesized, it can undergo further functionalization to create a variety of derivatives with tailored properties. The carbonyl group and the aromatic rings provide sites for subsequent chemical modifications.

For example, the carbonyl group can be a target for nucleophilic addition reactions. The aromatic rings, despite the presence of the bulky tert-butyl groups, can potentially undergo further electrophilic substitution under specific conditions, although the steric hindrance would be a significant factor.

Derivatization can also involve reactions at the C-9 position. For instance, fluorenone can be converted to its tosylhydrazone, which can then be transformed into a diazo derivative. researchgate.net Furthermore, fluorenone propargylic alcohols can react with various nucleophiles to afford highly functionalized fluorene derivatives. thieme-connect.de

The synthesis of bis(dithiafulvenyl)-substituted fluorenones demonstrates how the fluorenone core can be incorporated into larger π-conjugated systems. rsc.org These derivatives often exhibit interesting electronic and electrochemical properties. rsc.org

Reactions at the Carbonyl Group (C9-position)

The ketone at the C9 position of 2,6-di-tert-butyl-9H-fluoren-9-one is a key site for chemical modification, enabling the synthesis of a variety of functional derivatives. Common transformations include reduction and addition reactions, which alter the geometry and electronic properties of the fluorene core.

Reduction Reactions: The carbonyl group can be reduced to either a hydroxyl group (fluorenol) or a methylene (B1212753) group (fluorene). The choice of reducing agent dictates the final product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically lead to the formation of the corresponding 2,6-di-tert-butyl-9H-fluorene. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are used to produce 2,6-di-tert-butyl-9H-fluoren-9-ol.

Addition Reactions: The C9-carbonyl is susceptible to attack by various nucleophiles, leading to the formation of 9-substituted-9H-fluoren-9-ols. A classic example is the Grignard reaction, where organomagnesium halides (R-MgX) add to the ketone to yield tertiary alcohols. nih.gov Another powerful method is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. For instance, the reaction of a fluorenone with a stabilized ylide like tert-butoxycarbonylmethylenetriphenylphosphorane results in the formation of a fluoren-9-ylidene)acetate derivative, effectively extending the conjugated system. researchgate.netmasterorganicchemistry.com Radical additions have also been demonstrated, such as the decarboxylative addition of carboxylic acids to 9-fluorenone (B1672902) under photolytic conditions to generate 9-alkyl- or 9-aryl-9-hydroxy-fluorenes.

The table below summarizes key reactions at the C9-carbonyl position.

Reaction TypeReagent(s)Product Type
Reduction Sodium borohydride (NaBH₄)Secondary Alcohol (Fluorenol)
Reduction Lithium aluminum hydride (LiAlH₄)Alkane (Fluorene)
Addition Grignard Reagents (R-MgX)Tertiary Alcohol
Addition Wittig Reagents (e.g., Ph₃P=CHR)Alkene (Exocyclic Double Bond)

Electrophilic and Nucleophilic Modifications of the Fluorene Aromatic Rings

Functionalization of the aromatic rings of the 2,6-di-tert-butyl-9H-fluoren-9-one core allows for fine-tuning of its electronic properties. However, such modifications are governed by a combination of electronic and significant steric effects.

Electrophilic Aromatic Substitution (EAS): The fluorenone system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the C9-carbonyl group. pressbooks.pub Conversely, the two tert-butyl groups are activating, ortho-para directing substituents. researchgate.net In the case of the 2,6-isomer, the positions ortho and para to the tert-butyl groups are C1, C3, and C4 (and their equivalents C8, C7, and C5). However, the extreme steric hindrance imposed by the bulky tert-butyl groups can sterically shield the adjacent C1 and C3 positions, potentially directing electrophiles to the C4 and C5 positions.

Common electrophilic substitution reactions include nitration and halogenation. researchgate.netthieme-connect.de However, direct substitution on the pre-formed di-tert-butyl fluorenone can be challenging. A more common and often higher-yielding strategy involves the electrophilic substitution of the 2,6-di-tert-butyl-9H-fluorene precursor, followed by oxidation to the desired fluorenone. thieme-connect.de For example, 2,7-dibromofluorene (B93635) can be readily prepared and then oxidized to 2,7-dibromofluorenone. thieme-connect.de This "substitute-then-oxidize" approach circumvents the deactivating effect of the carbonyl group during the key C-C or C-X bond-forming step.

Nucleophilic Aromatic Substitution (NuAr): Nucleophilic aromatic substitution on the fluorenone rings is less common. While the electron-withdrawing carbonyl group would, in principle, activate the rings towards nucleophilic attack, the substrate lacks a suitable leaving group on the aromatic rings to facilitate a standard SNAr mechanism.

Preparation of Polymerizable Monomers and Conjugated Building Blocks from the Compound

2,6-Di-tert-butyl-9H-fluoren-9-one is a valuable precursor for creating monomers used in the synthesis of conjugated polymers for applications in organic electronics. The transformation into a polymerizable unit typically requires functionalization at two or more positions on the aromatic scaffold to enable step-growth polymerization reactions like Suzuki or Stille coupling.

A primary route involves the conversion of the fluorenone into a di-functionalized fluorene derivative. This often begins with the halogenation (e.g., bromination) of the fluorene backbone, followed by oxidation to the fluorenone, as previously described. The resulting di-bromo fluorenone can then be used directly or converted into other reactive species. For example, 2,7-dibromofluorenone can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to yield the corresponding 2,7-diboronate ester. thieme-connect.de This fluorenone borate (B1201080) is a key building block for Suzuki cross-coupling reactions, allowing for the construction of complex conjugated polymers.

Alternatively, reactions at the C9-position can be employed to create novel conjugated structures. The Wittig reaction, for instance, transforms the C9-ketone into an exocyclic double bond, which extends the π-system and can be further functionalized. researchgate.netmasterorganicchemistry.com By combining modifications at both the C9-position and the aromatic rings, a wide array of complex building blocks can be synthesized for advanced materials.

The table below outlines strategies for synthesizing polymerizable monomers from fluorenone precursors.

PrecursorReaction SequenceMonomer TypeTarget Polymerization
2,7-DibromofluorenoneReaction with bis(pinacolato)diboronFluorenone-2,7-diboronic esterSuzuki Coupling
2,7-Dibromofluorene1. C9-Alkylation2. Reaction with bis(pinacolato)diboron9,9-Dialkylfluorene-2,7-diboronic esterSuzuki Coupling
4-Amino-9H-fluoren-9-oneWittig reaction with Ph₃P=CHCO₂tButert-Butyl 2-(4-amino-9H-fluoren-9-ylidene)acetateFurther functionalization for polyamides/polyimides

Sustainable and Green Chemistry Approaches in 2,6-Di-tert-butyl-9H-fluoren-9-one Synthesis

The synthesis of fluorenones, including the 2,6-di-tert-butyl derivative, has traditionally relied on the oxidation of the corresponding fluorene hydrocarbon using stoichiometric amounts of heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). pressbooks.pub These methods, while effective, generate significant toxic waste and pose separation challenges, running contrary to the principles of green chemistry. pressbooks.pubresearchgate.net

In response, more sustainable and efficient protocols have been developed. A notable green approach is the aerobic oxidation of 9H-fluorenes using air as the terminal oxidant. pressbooks.pub One highly effective method employs a catalytic amount of potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) at room temperature. pressbooks.pub This process offers numerous advantages:

Atom Economy: It utilizes atmospheric oxygen, a highly atom-economical oxidant.

Reduced Waste: It avoids the use of toxic and hazardous heavy-metal reagents, significantly reducing waste generation. researchgate.net

Mild Conditions: The reaction proceeds under ambient temperature and pressure, lowering energy consumption. pressbooks.pub

Simplified Workup: The procedure often involves a simple workup, yielding products with high purity. pressbooks.pub

This shift from hazardous reagents to catalytic, aerobic systems exemplifies the application of green chemistry principles to produce valuable chemical intermediates like 2,6-di-tert-butyl-9H-fluoren-9-one in a more environmentally and economically sustainable manner. fiu.edu

The following table compares traditional and green synthetic approaches for the oxidation of fluorenes.

FeatureTraditional MethodGreen Chemistry Approach
Oxidant Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Air (O₂)
Reagents Stoichiometric, heavy metalsCatalytic base (e.g., KOH)
Byproducts Toxic metal salts (e.g., MnO₂, Cr³⁺ salts)Water
Conditions Often requires controlled, sometimes harsh conditionsMild (room temperature)
Sustainability Low (toxic waste, poor atom economy)High (benign oxidant, catalytic)

Advanced Spectroscopic and Photophysical Investigations of 2,6 Di Tert Butyl 9h Fluoren 9 One

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of fluorenone and its derivatives are sensitive to the electronic nature and position of substituents, as well as the polarity of the solvent. nycu.edu.twresearchgate.net For 2,6-di-tert-butyl-9H-fluoren-9-one, the tert-butyl groups, being weakly electron-donating, are expected to cause subtle shifts in the absorption and emission bands compared to the parent fluorenone.

Elucidation of Molecular Electronic Transitions

The UV-Vis absorption spectrum of fluorenones is typically characterized by a broad, less intense band in the near-visible region and a stronger, structured band at shorter wavelengths. researchgate.net The long-wavelength absorption corresponds to the S₀ → S₁ (n-π) transition, which is formally forbidden and thus has a low molar extinction coefficient. The more intense absorption at shorter wavelengths is attributed to the S₀ → S₂ (π-π) transition.

In nonpolar solvents, the n-π* transition is the lowest energy transition for fluorenone. However, in polar solvents, the n-π* transition undergoes a hypsochromic (blue) shift, while the π-π* transition experiences a bathochromic (red) shift. This can lead to a reversal of the S₁ and S₂ states, with the π-π* transition becoming the lowest energy transition in highly polar environments. nycu.edu.tw The introduction of tert-butyl groups at the 2 and 6 positions is not expected to dramatically alter the fundamental nature of these transitions but may cause slight red shifts in the π-π* band due to their weak inductive effect.

Table 1: Representative Absorption Maxima for Substituted Fluorenones in Different Solvents Data for illustrative purposes based on related compounds, as specific data for 2,6-di-tert-butyl-9H-fluoren-9-one is not readily available.

Compound Solvent λabs (S₀→S₁) (nm) λabs (S₀→S₂) (nm)
9-Fluorenone (B1672902) Hexane ~380 ~320
9-Fluorenone Acetonitrile ~365 ~330

Note: The table illustrates general trends observed for fluorenone and its derivatives. The exact values for 2,6-di-tert-butyl-9H-fluoren-9-one may vary.

Fluorescence and Phosphorescence Quantum Yields and Efficiencies

The fluorescence quantum yield (Φf) of fluorenones is highly dependent on the nature of the lowest singlet excited state and the efficiency of intersystem crossing (ISC) to the triplet manifold. In nonpolar solvents, where the S₁ state is of n-π* character, ISC is very efficient (ΦISC ≈ 1), resulting in a very low fluorescence quantum yield. nycu.edu.tw In polar solvents, the S₁ state often has more π-π* character, which can lead to an increase in the fluorescence quantum yield.

The tert-butyl groups in 2,6-di-tert-butyl-9H-fluoren-9-one are expected to play a significant role in the solid state by sterically hindering intermolecular π-π stacking. This reduction in aggregation-induced quenching can lead to a higher fluorescence quantum yield in the solid state compared to the parent fluorenone.

Phosphorescence from the T₁ state is another deactivation pathway for excited fluorenones. The phosphorescence quantum yield (Φp) is influenced by the efficiency of ISC and the rates of radiative (phosphorescence) and non-radiative decay from the triplet state.

Electroluminescence Properties of 2,6-Di(tert-butyl)-9H-fluoren-9-one Derivatives

The electroluminescence (EL) of fluorenone derivatives is a subject of considerable research, with these molecules being investigated for their potential in organic light-emitting diodes (OLEDs). The introduction of bulky substituents like tert-butyl groups can significantly influence the solid-state emission properties by preventing aggregation-induced quenching.

While specific data on 2,6-di-tert-butyl-9H-fluoren-9-one is limited, studies on other isomers, such as 3,6-di-tert-butyl-9H-fluoren-9-one, have demonstrated a solid-state photoluminescence quantum yield (PLQY) as high as 53%. This is attributed to the steric hindrance provided by the tert-butyl groups, which suppresses intermolecular π-π stacking. Such compounds are considered suitable for use as hole-transport layers in OLEDs.

The emission color of fluorenone-based materials can be tuned. For instance, copolymers of fluorene (B118485) with dicyanostilbene exhibit yellow-green luminescence, whereas those with 9,10-dicyanophenanthrene show greenish-blue emission. nih.gov Polyfluorene derivatives are also known to be efficient blue-emitting materials in OLEDs. sigmaaldrich.com

The general approach to utilizing fluorene derivatives in OLEDs involves their incorporation as emitters or as part of a host-dopant system. For example, a sky-blue fluorescent OLED has been fabricated using a tert-butylated 9,9'-bianthracene (B94274) derivative as a host material. sigmaaldrich.com While not a fluorenone, this highlights the role of the tert-butyl group in enhancing electroluminescence performance.

Below is a table summarizing the electroluminescence-related properties of some fluorenone derivatives, which can serve as a reference for the expected performance of materials based on 2,6-di-tert-butyl-9H-fluoren-9-one.

Compound/Derivative ClassEmission ColorKey Findings
3,6-Di-tert-butyl-9H-fluoren-9-one-Solid-state PLQY up to 53%; suitable for hole-transport layers.
Fluorene-dicyanostilbene copolymersYellow-GreenEfficient energy transfer from fluorene to dicyanostilbene units. nih.gov
Fluorene-9,10-dicyanophenanthrene copolymersGreenish-BlueRigid structure leads to increased brightness in OLEDs. nih.gov
Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO)BlueHigh chemical and thermal stability; efficient blue emission. sigmaaldrich.com

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) of Enantiomerically Pure Derivatives

Information regarding the advanced chiroptical spectroscopy of enantiomerically pure derivatives of 2,6-di-tert-butyl-9H-fluoren-9-one is not available in the surveyed literature. However, the study of chiral fluorene and fluorenone derivatives using techniques like circular dichroism (CD) spectroscopy is a field of active research.

CD spectroscopy is a powerful tool for determining the absolute stereochemistry of chiral molecules. electronicsandbooks.com For instance, the CD exciton (B1674681) chirality method has been successfully applied to determine the absolute configuration of chiral 9,9'-spirobifluorene derivatives. electronicsandbooks.com This method relies on the through-space interaction of the electric transition moments of the fluorene chromophores.

Furthermore, dispersion-induced circular dichroism (DICD) has been observed for achiral molecules like fluorenone when dissolved in a chiral solvent. acs.org This indicates that the fluorenone chromophore is sensitive to its chiral environment.

The synthesis of chiral fluorene derivatives is a prerequisite for studying their chiroptical properties. While methods for synthesizing various substituted fluorene and fluorenone compounds are well-established, the preparation of enantiomerically pure derivatives of 2,6-di-tert-butyl-9H-fluoren-9-one has not been specifically reported. organic-chemistry.orgresearchgate.netrsc.org

Should enantiomerically pure derivatives of 2,6-di-tert-butyl-9H-fluoren-9-one be synthesized, it is anticipated that they would exhibit distinct CD spectra, providing valuable information on their three-dimensional structure and electronic transitions. The study of such molecules could be significant for the development of chiroptical materials with applications in areas like circularly polarized light emission and asymmetric catalysis.

Theoretical and Computational Investigations of 2,6 Di Tert Butyl 9h Fluoren 9 One

Electronic Structure Elucidation via Density Functional Theory (DFT)

DFT is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is particularly effective for calculating ground-state properties, including electron density, molecular geometry, and orbital energies.

Frontier Molecular Orbital (FMO) theory simplifies the description of reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. nih.gov

For the parent 9-fluorenone (B1672902), the HOMO and LUMO are primarily localized on the fused aromatic rings, characteristic of π-conjugated systems. The introduction of two tert-butyl groups at the 2 and 6 positions is expected to influence these orbitals. As electron-donating groups, they will likely raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted fluorenone. This reduction in the energy gap suggests potentially higher reactivity and a red-shift in the absorption spectrum.

Table 1: Calculated Frontier Molecular Orbital Energies for Parent 9-Fluorenone.
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP-6.50-2.254.25

Note: The data presented is for the parent 9-fluorenone molecule and serves as a reference. The presence of 2,6-di-tert-butyl substituents would alter these values.

The electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In 2,6-Di(tert-butyl)-9H-fluoren-9-one, the carbonyl group (C=O) at the 9-position is strongly electron-withdrawing. This creates a region of high positive potential (electron-poor) around the carbonyl carbon and a region of high negative potential (electron-rich) around the oxygen atom.

Conversely, the tert-butyl groups are electron-donating alkyl groups. They increase the electron density on the fluorene (B118485) backbone, particularly at the positions to which they are attached. This electronic push-pull character—withdrawing at the C9-ketone and donating at the C2 and C6 positions—is a key feature of its molecular structure and reactivity. The ESP map would visually confirm this, showing negative potential (typically colored red) localized on the carbonyl oxygen and positive potential (blue) near the hydrogen atoms of the aromatic rings and the carbonyl carbon.

Excited State Calculations (TD-DFT and Ab Initio Methods)

Excited state calculations are crucial for understanding the photophysical properties of a molecule, such as its absorption and emission of light. chemrxiv.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting these properties. nih.govnycu.edu.tw

Similarly, the emission spectrum, which arises from the relaxation of the molecule from its excited state back to the ground state, would also be red-shifted. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on substituted fluorenones show that the position and nature of the substituent significantly modulate the absorption and emission properties. rsc.orgresearchgate.netresearchgate.net

Table 2: Experimental Photophysical Data for Parent 9-Fluorenone in Hexane.
PropertyWavelength (nm)
S1 Absorption Maximum (λabs)380
Emission Maximum (λem)500

Note: Data is for the parent 9-fluorenone. nycu.edu.tw Substituents at the 2 and 6 positions would shift these values.

When a molecule absorbs light, an electron is promoted to a higher energy orbital, forming a singlet excited state (S1), where the spin of the excited electron is still paired with the ground-state electron. libretexts.orgyoutube.com The molecule can then return to the ground state by emitting light (fluorescence) or through non-radiative processes.

Alternatively, the electron in the S1 state can undergo a spin flip to form a triplet excited state (T1), a process called intersystem crossing (ISC). libretexts.org In the T1 state, the two unpaired electrons have parallel spins. youtube.com The transition from T1 back to the ground state is spin-forbidden, resulting in a much longer lifetime and emission of light known as phosphorescence. libretexts.org

For 9-fluorenone, the nature of the lowest excited states (S1 and T1) can have mixed n→π* and π→π* character. The relative energies of these states are highly sensitive to the solvent and substitution pattern. nycu.edu.tw Theoretical calculations suggest that for fluorenone in non-polar environments, the S1 state has significant n→π* character, which facilitates efficient intersystem crossing to the triplet manifold. The introduction of electron-donating tert-butyl groups would likely raise the energy of the n→π* state and lower the energy of the π→π* state, potentially altering the photophysical decay pathways. Some advanced molecules have even been shown to have a negative singlet-triplet energy gap, disobeying Hund's rule, which has significant implications for their fluorescent properties. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com An MD simulation generates a trajectory of the system, providing detailed information on the molecule's conformational flexibility and its interactions with its environment. youtube.comnih.gov

For 2,6-Di(tert-butyl)-9H-fluoren-9-one, a key aspect of its structure is the conformational freedom of the two bulky tert-butyl groups. These groups can rotate around the carbon-carbon single bond that connects them to the fluorene ring. A conformational analysis, often performed using computational energy scans, would reveal the preferred rotational angles (dihedral angles) and the energy barriers to rotation. The lowest energy conformation would likely be one that minimizes steric hindrance between the methyl groups of the tert-butyl substituents and the adjacent hydrogen atoms on the aromatic ring.

Steric Effects of tert-Butyl Groups on Molecular Conformation and Planarity

The primary steric effect of these voluminous tert-butyl groups is the creation of steric hindrance, which can impact the planarity of the fluorenone system. numberanalytics.com The fluorenone molecule itself is largely planar. However, the presence of bulky substituents can force the aromatic rings to distort to accommodate the spatial demands of the groups. researchgate.net For instance, studies on similarly substituted aromatic systems, such as 1,8-dichloro-10-tert-butylanthracene, have shown through X-ray crystallography that the anthracene (B1667546) backbone exhibits a "marked distortion of the planarity" due to the large tert-butyl substituent. researchgate.net This butterfly-like deformation is a direct consequence of steric repulsion. researchgate.net

Computational modeling allows for the quantification of these distortions in 2,6-Di(tert-butyl)-9H-fluoren-9-one. Key parameters that can be calculated to assess planarity include:

Dihedral Angles: The angles between the planes of the individual rings of the fluorenone core.

Pyramidalization: The deviation of atoms from the mean plane of the ring system.

These steric effects have profound implications for the molecule's electronic properties. A loss of planarity can disrupt the π-conjugation across the fluorenone system, which in turn can alter its absorption and emission spectra, as well as its charge transport characteristics. The tert-butyl groups, while inducing some distortion, also serve to increase the molecule's solubility and prevent excessive aggregation in the solid state, which are often desirable properties for materials used in organic electronics.

ParameterUnsubstituted 9H-Fluoren-9-one (Theoretical)Expected Effect in 2,6-Di(tert-butyl)-9H-fluoren-9-oneRationale
Overall Planarity High (Essentially planar)DecreasedSteric repulsion from bulky tert-butyl groups forces out-of-plane distortion to minimize strain. numberanalytics.comresearchgate.net
Conformational Flexibility LowReducedThe bulky groups lock the molecule into a more rigid, albeit distorted, conformation. numberanalytics.com
π-Conjugation ExtensivePotentially DisruptedDeviation from planarity can reduce the orbital overlap between the aromatic rings, affecting electronic properties.

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

In the solid state or in concentrated solutions, the behavior of 2,6-Di(tert-butyl)-9H-fluoren-9-one is governed by a combination of intermolecular forces. These non-covalent interactions dictate how the molecules pack together, which significantly influences the material's bulk properties. The fluorenone core possesses a polar ketone group, making it susceptible to dipole-dipole interactions. quizlet.comsci-hub.se The extensive aromatic system allows for London dispersion forces and potential π-π stacking interactions. researchgate.netresearchgate.net

The defining feature of 2,6-Di(tert-butyl)-9H-fluoren-9-one in this context is the presence of the large tert-butyl groups. These groups play a crucial role in modulating intermolecular aggregation. While π-π stacking is a common feature in the crystal packing of planar aromatic molecules like unsubstituted fluorenone, the bulky tert-butyl substituents on the 2,6-positions act as steric shields. researchgate.net This shielding effect can hinder the close face-to-face approach required for strong π-π stacking.

In related fluorene derivatives, crystal structure analyses have revealed detailed intermolecular arrangements. For example, in crystals of (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate, molecules are linked by N—H⋯O hydrogen bonds, and the packing features π–π stacking interactions with a centroid–centroid distance of 3.583 Å. researchgate.netnih.gov The tert-butyl moieties in this related structure were found to be packed between the layers formed by the interacting fluorene units. nih.gov

For 2,6-Di(tert-butyl)-9H-fluoren-9-one, which lacks hydrogen bond donors, the primary interactions will be:

Dipole-Dipole Interactions: Arising from the polar C=O bond.

London Dispersion Forces: Significant due to the large size of the molecule.

Sterically Hindered π-π Interactions: The tert-butyl groups will likely prevent strong, co-facial π-π stacking, leading to a more disordered or loosely packed solid state. This reduction in aggregation is often a key design feature for improving the performance of organic electronic materials.

Interaction TypePresence in 2,6-Di(tert-butyl)-9H-fluoren-9-oneExpected Strength and Influence
Dipole-Dipole Yes (C=O group)Moderate; influences local ordering of molecules. quizlet.com
London Dispersion YesStrong; a major contributor to cohesion due to the large molecular size. libretexts.org
Hydrogen Bonding NoThe molecule lacks hydrogen bond donors.
π-π Stacking Yes, but sterically hinderedWeakened and likely offset; the tert-butyl groups prevent close packing, reducing aggregation.

Computational Design and Screening of Novel 2,6-Di(tert-butyl)-9H-fluoren-9-one Derivatives

The 2,6-Di(tert-butyl)-9H-fluoren-9-one scaffold is a versatile starting point for the computational design of new molecules with specific functions. Its combination of a rigid, conjugated core with bulky, solubilizing groups makes it an attractive platform for developing materials for organic electronics or as biologically active agents. nih.gov

Computational screening involves creating a virtual library of candidate derivatives by modifying the parent structure and then using quantum chemical calculations and molecular modeling to predict their properties. This in silico approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Methodologies for Computational Design:

Density Functional Theory (DFT): Used to calculate the electronic structure, HOMO/LUMO energy levels, and optical properties (absorption/emission wavelengths) of new derivatives. This is crucial for designing new materials for OLEDs or solar cells.

Molecular Docking: A key tool in drug discovery, this technique predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.gov By screening a library of fluorenone derivatives, researchers can identify those with the highest predicted binding affinity and selectivity. For example, molecular docking has been successfully used to rationalize the potency of other 9-fluorenone derivatives as tracers for the α7-nicotinic acetylcholine (B1216132) receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): This method builds statistical models that correlate chemical structures with biological activity or physical properties. A QSAR model developed for a set of known fluorenones could be used to predict the activity of new, unsynthesized derivatives.

Examples of Derivative Design:

For Organic Electronics: Derivatives could be designed by adding electron-donating or electron-withdrawing groups at other positions on the fluorenone core to fine-tune the HOMO/LUMO levels for efficient charge injection/transport in OLEDs.

For Biological Activity: Functional groups capable of specific interactions (e.g., hydrogen bonding, metal chelation) could be introduced to target the active site of a particular enzyme. The computational design of symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives has been explored to discover selective inhibitors of the SIRT2 enzyme. researchgate.net

Computational MethodApplication in Derivative DesignPredicted PropertiesExample from Related Systems
Density Functional Theory (DFT) Design of new OLED materialsHOMO/LUMO energies, bandgap, excited state energies.Investigation of photophysics in substituted fluorenones. researchgate.net
Molecular Docking Screening for enzyme inhibitors or receptor ligandsBinding affinity, binding pose, selectivity.Rationalizing potency of fluorenone derivatives for α7-nAChRs. nih.gov
Molecular Dynamics (MD) Simulation Assessing conformational stability and interactionsBinding free energy, stability of molecule-receptor complex.Verifying the binding ability of SIRT2 inhibitors. researchgate.net

Electrochemical Behavior and Redox Chemistry of 2,6 Di Tert Butyl 9h Fluoren 9 One

Cyclic Voltammetry and Square Wave Voltammetry Studies

The electrochemical characteristics of substituted fluorenones are commonly investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). These methods provide valuable information about the oxidation and reduction processes of a molecule.

Cyclic voltammetry studies on fluorenone-based compounds typically reveal reversible or quasi-reversible reduction waves corresponding to the formation of radical anions and dianions. The electron-accepting nature of the fluorenone core, stemming from the electron-deficient carbonyl group, facilitates these reduction processes. For instance, studies on the parent 9-fluorenone (B1672902) show distinct reduction steps. The precise potentials at which these events occur for 2,6-Di(tert-butyl)-9H-fluoren-9-one, and the effect of the tert-butyl groups on the voltammograms, depend on the specific experimental conditions, including the solvent, supporting electrolyte, and scan rate used.

Square wave voltammetry, a technique known for its high sensitivity and good resolution, can also be employed to study the redox behavior of fluorenone derivatives. This method is particularly useful for resolving closely spaced redox events and for determining accurate peak potentials, which are crucial for calculating energy levels.

Determination of Oxidation and Reduction Potentials and Their Electrochemical Reversibility

The positioning of the tert-butyl groups at the 2- and 6-positions of the fluorenone core influences its electronic properties and, consequently, its redox potentials. These bulky alkyl groups are weakly electron-donating and can also induce steric effects that may alter the planarity and conjugation of the molecule.

The reduction potential is a key parameter, indicating the ease with which the molecule accepts an electron to form a radical anion. Fluorenone itself is known to be a good electron acceptor, and this property is central to its use in electron-transport materials. The CV and SWV measurements allow for the precise determination of the half-wave potentials (E₁/₂) for these reduction steps.

The electrochemical reversibility of these processes is also a critical factor. A reversible redox couple, characterized by a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) in cyclic voltammetry, indicates that the resulting radical ion is stable on the timescale of the experiment. The stability of the charged species is a prerequisite for efficient and reliable performance in electronic devices. While many fluorenone derivatives exhibit reversible reduction processes, detailed studies are required to confirm this for the 2,6-di-tert-butyl isomer.

Stability of Redox States and Characterization of Radical Anions/Cations

The stability of the radical anions formed upon reduction is crucial for the material's performance and longevity in a device. The presence of bulky tert-butyl groups can enhance the stability of these radical species by sterically hindering dimerization or other decomposition reactions. This steric protection can lead to improved electrochemical reversibility.

The characterization of these radical ions can be further accomplished using spectroelectrochemical techniques, where electrochemical generation of the species is coupled with spectroscopic measurements (e.g., UV-Vis-NIR, EPR). Electron Paramagnetic Resonance (EPR) spectroscopy is particularly powerful for confirming the formation of radical species and for probing the distribution of the unpaired electron spin density within the molecule. For the 2,6-Di(tert-butyl)-9H-fluoren-9-one radical anion, EPR studies would reveal how the spin is delocalized over the fluorenone framework and influenced by the tert-butyl substituents.

Implications of Redox Potentials for Charge Injection and Transport in Optoelectronic Devices

The redox potentials obtained from electrochemical measurements are directly related to the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction potential is correlated with the LUMO energy level, while the oxidation potential corresponds to the HOMO level.

These energy levels are critical for determining the efficiency of charge injection and transport in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). For use as an electron-transport material, a low LUMO level (corresponding to a less negative reduction potential) is desirable to facilitate electron injection from the cathode. The HOMO-LUMO gap, which can be estimated from the difference between the onset of oxidation and reduction potentials (the electrochemical gap), determines the material's intrinsic charge transport properties and influences the operating voltage of the device.

The electron-deficient nature of the fluorenone core generally leads to low-lying LUMO levels, making its derivatives promising candidates for n-type (electron-transporting) materials. The specific values for 2,6-Di(tert-butyl)-9H-fluoren-9-one would dictate its suitability for matching the energy levels of other materials in a multilayer device structure, thereby minimizing energy barriers for charge injection and ensuring efficient device operation. The bulky tert-butyl groups can also influence the solid-state morphology, preventing aggregation and promoting better intermolecular electronic coupling for efficient charge transport.

Reactivity and Mechanistic Organic Chemistry of 2,6 Di Tert Butyl 9h Fluoren 9 One

Nucleophilic Additions and Substitutions at the Carbonyl Group

The carbonyl group at the C9 position of the fluorene (B118485) framework is a primary site for nucleophilic attack. However, in 2,6-di(tert-butyl)-9H-fluoren-9-one, the two bulky tert-butyl groups at the 2 and 7 positions create significant steric hindrance, which can impede the approach of nucleophiles to the electrophilic carbon of the carbonyl group. This steric shielding makes nucleophilic additions to 2,6-di(tert-butyl)-9H-fluoren-9-one more challenging compared to the unsubstituted fluorenone.

Despite the steric hindrance, nucleophilic additions can still occur, often requiring more forcing reaction conditions or the use of smaller, highly reactive nucleophiles. For instance, the Wittig reaction, a common method for converting ketones to alkenes, has been successfully applied to fluorenone derivatives. In a study on a related 4-amino-9H-fluoren-9-one, a Wittig reaction with the stabilized ylide tert-butoxycarbonylmethylenetriphenylphosphorane was used to synthesize the corresponding α,β-unsaturated ester. nih.govresearchgate.net This suggests that similar transformations might be achievable with 2,6-di(tert-butyl)-9H-fluoren-9-one, although the reaction rates and yields would likely be influenced by the steric bulk.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group is another fundamental reaction of ketones. While specific studies on 2,6-di(tert-butyl)-9H-fluoren-9-one are not extensively documented in the provided search results, the general principles of nucleophilic addition suggest that the steric hindrance would play a crucial role. The bulky tert-butyl groups would favor the approach of smaller organometallic reagents.

Nucleophilic aromatic substitution on the fluorenone core itself is generally difficult due to the electron-rich nature of the aromatic system. The presence of the electron-donating tert-butyl groups would further deactivate the ring towards nucleophilic attack. Such reactions would likely require the presence of strong electron-withdrawing groups on the aromatic rings or the use of specialized reaction conditions to proceed.

Reductions and Oxidations of the Fluorenone Core and its Influence on Electronic Structure

The reduction of the carbonyl group in 2,6-di(tert-butyl)-9H-fluoren-9-one to the corresponding secondary alcohol, 2,6-di(tert-butyl)-9H-fluoren-9-ol, is a common and important transformation. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent being a frequently employed method for the reduction of 9-fluorenone (B1672902). wikipedia.orgresearchgate.net The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The steric hindrance from the tert-butyl groups in the 2 and 6 positions may influence the rate of this reduction compared to the unsubstituted fluorenone, potentially requiring longer reaction times or a larger excess of the reducing agent.

The reverse reaction, the oxidation of 2,6-di-tert-butyl-9H-fluoren-9-ol back to the ketone, can be accomplished using various oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). Milder, more selective methods, such as Swern oxidation or Dess-Martin periodinane, can also be employed. The presence of the bulky tert-butyl groups is not expected to significantly hinder the oxidation of the secondary alcohol at the 9-position.

The electronic structure of the fluorenone core is significantly influenced by the substituents on the aromatic rings. The tert-butyl groups at the 2 and 7 positions are electron-donating through an inductive effect. This electron donation increases the electron density of the aromatic system. Theoretical studies on substituted fluorenones have shown that the nature and position of substituents can tune the electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org The electron-donating tert-butyl groups in 2,6-di(tert-butyl)-9H-fluoren-9-one would be expected to raise the energy of the HOMO, which could, in turn, affect its electrochemical properties and its behavior in charge-transfer interactions.

The electrochemical reduction of fluorenone derivatives has also been a subject of study. The reduction typically proceeds in two one-electron steps, first forming a radical anion and then a dianion. The reduction potentials are sensitive to the nature of the substituents on the fluorenone ring system. The electron-donating tert-butyl groups in 2,6-di(tert-butyl)-9H-fluoren-9-one would be expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted fluorenone.

Radical Reactions and Spin Chemistry Involving the Fluorenone System

The fluorenone system can participate in radical reactions, often initiated by the one-electron reduction of the carbonyl group to form a ketyl radical anion. The stability and reactivity of this radical species are influenced by the substituents on the fluorene core. The bulky tert-butyl groups in 2,6-di(tert-butyl)-9H-fluoren-9-one can provide steric protection to the radical center, potentially increasing its persistence.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical species. ESR studies of the fluorene radical anion have shown that the spin density is distributed over the entire molecule. rsc.orgrsc.org The hyperfine coupling constants observed in the ESR spectrum provide information about the interaction of the unpaired electron with the magnetic nuclei in the molecule. For the radical anion of 2,6-di(tert-butyl)-9H-fluoren-9-one, one would expect to observe hyperfine coupling to the aromatic protons and potentially to the protons of the tert-butyl groups, although the latter is often small. The magnitude of these couplings would reflect the spin density distribution in the presence of the bulky alkyl substituents.

Spin chemistry is a field that explores the influence of electron and nuclear spins on the rates and mechanisms of chemical reactions. wikipedia.org Radical pair mechanisms are central to spin chemistry, where the interconversion between singlet and triplet radical pairs can be influenced by magnetic fields. wikipedia.org While specific studies on the spin chemistry of 2,6-di-tert-butyl)-9H-fluoren-9-one are not detailed in the provided search results, the formation of radical ion pairs upon reduction makes it a potential candidate for such investigations. The steric and electronic effects of the tert-butyl groups would likely influence the dynamics of any radical pair intermediates, affecting processes like intersystem crossing and recombination.

Photochemical Transformations and Photoreactions of 2,6-Di(tert-butyl)-9H-fluoren-9-one

The photochemistry of fluorenone and its derivatives is rich and has been the subject of considerable investigation. Upon absorption of UV light, fluorenone is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is often the key reactive intermediate in many photochemical reactions.

One of the characteristic photoreactions of fluorenones is their photoreduction in the presence of a hydrogen donor. This reaction typically proceeds via the abstraction of a hydrogen atom by the excited triplet state of the fluorenone from the donor molecule, leading to the formation of a ketyl radical and a radical derived from the donor. Subsequent reactions of the ketyl radical lead to the formation of the corresponding fluorenol. The steric hindrance provided by the tert-butyl groups in 2,6-di(tert-butyl)-9H-fluoren-9-one could influence the efficiency of this hydrogen abstraction process by impeding the approach of the hydrogen donor to the excited carbonyl group.

Fluorenones can also undergo photochemical cycloaddition reactions. For example, they can react with alkenes to form oxetanes (the Paterno-Büchi reaction) or with dienes in [4+2] cycloadditions. The steric bulk of the tert-butyl groups in 2,6-di(tert-butyl)-9H-fluoren-9-one would be expected to have a significant impact on the feasibility and stereoselectivity of such cycloaddition reactions, likely favoring addition to the less hindered face of the carbonyl group or inhibiting the reaction altogether with bulky alkenes or dienes.

Catalytic Applications and Ligand Chemistry of Functionalized Derivatives

While 2,6-di(tert-butyl)-9H-fluoren-9-one itself is not typically used as a catalyst, its derivatives can be functionalized to act as ligands in coordination chemistry and catalysis. The fluorene backbone provides a rigid and tunable platform for the design of new ligands. Functional groups can be introduced onto the aromatic rings or at the 9-position to create chelating sites for metal ions.

The bulky tert-butyl groups can play a crucial role in the design of such ligands. They can enforce a specific coordination geometry around the metal center by creating a sterically demanding environment. This can influence the catalytic activity and selectivity of the resulting metal complex. For example, ligands incorporating the 2,6-di-tert-butylfluorene framework could be used in polymerization catalysis, where the steric bulk can control the access of monomers to the catalytic site and influence the properties of the resulting polymer.

Furthermore, the electronic properties of the fluorenone core, as modulated by the tert-butyl groups, can also impact the catalytic performance of its derivatives when used as ligands. The electron-donating nature of the tert-butyl groups can increase the electron density on the metal center, which can affect its reactivity in catalytic cycles, such as in cross-coupling reactions. The synthesis of functionalized derivatives of 2,6-di(tert-butyl)-9H-fluoren-9-one opens up possibilities for their application in the development of novel catalysts with tailored steric and electronic properties. researchgate.net

Advanced Functional Applications of 2,6 Di Tert Butyl 9h Fluoren 9 One and Its Derivatives

Organic Light-Emitting Diodes (OLEDs)

The fluorenone core, with its electron-withdrawing ketone group, provides inherent electron-accepting properties, making its derivatives promising candidates for various roles within OLED device structures. The addition of tert-butyl groups can further enhance solubility and thermal stability, crucial for device fabrication and longevity.

As Electron Transport Materials

As Host Materials for Emitters

Host materials in the emissive layer of an OLED play a critical role in charge transport and energy transfer to the guest emitter molecules. ontosight.ai An ideal host should have a wide energy bandgap and high triplet energy to confine the excitons on the guest molecules, especially in phosphorescent OLEDs. researchgate.net Fluorene (B118485) derivatives are widely used as host materials. nih.gov The bulky tert-butyl groups on the 2,6-positions of the fluorenone core could, in principle, help to prevent aggregation and concentration quenching of the emitter, a common issue that can reduce device efficiency.

As Emitting Components for Tunable Electroluminescence

Fluorene and its derivatives are known for their strong blue fluorescence, making them attractive as blue emitters in OLEDs. nih.govrsc.org The emission color can be tuned by modifying the chemical structure. While there is no specific data on the electroluminescence of 2,6-Di(tert-butyl)-9H-fluoren-9-one, it is plausible that it could function as a blue-emitting component. The electronic properties, and thus the emission wavelength, would be influenced by the position of the tert-butyl groups.

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. sigmaaldrich.com Fluorenone derivatives have been investigated as semiconductors in OFETs, exhibiting both p-type (hole-transporting) and n-type (electron-transporting) behavior depending on the specific chemical modifications. researchgate.net

Charge Carrier Mobility and Transport Properties

The charge carrier mobility in organic semiconductors is heavily influenced by the molecular packing in the solid state. The introduction of bulky substituents like tert-butyl groups can significantly affect this packing. While these groups can enhance solubility, they may also disrupt the close π-π stacking required for efficient charge transport. Studies on fluorenone derivatives have shown that modifications to the core can lead to mobilities ranging from 10⁻⁶ to over 1 cm²/Vs. researchgate.netbeilstein-journals.org Without specific experimental data for 2,6-Di(tert-butyl)-9H-fluoren-9-one, its charge transport properties can only be inferred from related structures.

Device Architectures and Performance Optimization

OFETs can be fabricated in various architectures, such as bottom-gate top-contact and top-gate bottom-contact configurations. The choice of device structure, along with the properties of the gate dielectric and the deposition conditions of the semiconductor film, all play a crucial role in optimizing device performance. For any given fluorenone-based semiconductor, achieving high performance would require careful engineering of the device to ensure efficient charge injection and transport.

Organic Photovoltaics (OPVs) and Solar Cells

The unique electronic and optical properties of fluorenone derivatives make them promising candidates for use in organic photovoltaics (OPVs). Their rigid and planar structure, combined with the electron-withdrawing nature of the ketone group, allows for the tuning of their energy levels and charge transport characteristics.

In the context of bulk heterojunction (BHJ) solar cells, fluorenone-based materials have been explored as both electron acceptors and as components of electron donor materials. The performance of BHJ devices relies heavily on the morphology of the donor-acceptor blend and the energy level alignment between the two materials.

Fluorenone and its derivatives can be chemically modified to act as non-fullerene acceptors (NFAs). For instance, 9-fluorenone (B1672902) has been utilized as a core electron-withdrawing block in the design of novel NFAs. researchgate.net By combining the fluorenone core with other electron-accepting units, it is possible to create molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a key requirement for efficient electron acceptance from a donor polymer like P3HT. researchgate.net This approach has led to the development of OPVs with high open-circuit voltages (Voc). researchgate.net

Derivatives such as those based on fluorene and diketopyrrolopyrrole have been synthesized and shown to have broad absorption spectra and good thermal stability. researchgate.net For example, a device using a fluorenone-based acceptor, DPP-FN-DPP, with P3HT as the donor, exhibited a power conversion efficiency (PCE) of 1.2%, with a high Voc of 0.97 V. researchgate.net

Table 1: Performance of an OPV Device with a Fluorenone-based Non-Fullerene Acceptor

DonorAcceptorVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
P3HTDPP-FN-DPP0.973.2371.2

Data extracted from a study on fluorenone-based non-fullerene acceptors. researchgate.net

Interfacial layers (IFLs) play a crucial role in enhancing the performance of OPVs by improving charge extraction and reducing recombination at the electrode interfaces. researchgate.net Fluorene-based conjugated polyelectrolytes have been successfully used as cathode interfacial layers to improve electron extraction. ossila.com

Chemical and Biological Sensing Applications

The fluorescent properties of the fluorene scaffold make it an excellent platform for the development of chemosensors. The emission characteristics of these molecules can be modulated by interactions with analytes, leading to a detectable signal.

The design of fluorescent chemosensors often involves the incorporation of a receptor unit that can selectively bind to a target analyte, and a fluorophore that signals this binding event. The fluorenone core can act as the fluorophore, and various receptor moieties can be attached to it.

A notable example is the development of a fluorene-based Schiff-base, 2-((9H-fluoren-2-ylimino) methyl)phenol (F3), as a selective fluorescent chemosensor for Cr³⁺ and Al³⁺ ions. researchgate.net The fluorescence of this sensor is significantly enhanced in the presence of these ions due to the inhibition of C=N isomerization and the obstruction of excited-state intramolecular proton transfer (ESIPT). researchgate.net The sensor exhibits a 2:1 binding stoichiometry with both Cr³⁺ and Al³⁺. researchgate.net

Table 2: Sensing Properties of a Fluorene-Based Chemosensor (F3)

AnalyteAssociation Constant (Ka) (M-1)Detection Limit (mol/L)
Cr³⁺8.33 × 10⁴2.5 × 10⁻⁷
Al³⁺5.44 × 10⁴3.1 × 10⁻⁷

Data for the fluorene-based Schiff-base sensor F3. researchgate.net

While specific studies on the pH and ion sensing capabilities of 2,6-di-tert-butyl-9H-fluoren-9-one are not available, the general principles of designing such sensors based on the fluorene scaffold are well-established. For pH sensing, the introduction of acidic or basic functional groups onto the fluorenone backbone would be a viable strategy. The protonation or deprotonation of these groups would alter the electronic structure of the molecule and, consequently, its fluorescence properties.

For ion sensing, the incorporation of specific ionophores, such as crown ethers or calixarenes, onto the fluorenone structure could lead to sensors for various metal ions. The binding of a metal ion within the ionophore would cause a conformational change or an electronic perturbation that would be reflected in the fluorescence signal.

Materials for Non-Linear Optics (NLO)

Fluorenone derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications due to their large hyperpolarizabilities. ru.nl The "push-pull" design, where electron-donating and electron-accepting groups are attached to a π-conjugated system, is a common strategy to enhance NLO properties. ru.nl

The fluorenone moiety itself acts as an electron acceptor. By introducing strong electron-donating groups at various positions on the fluorene ring system, it is possible to create molecules with significant second-order NLO responses. The V-shaped geometry of fluorenone molecules is also beneficial, as it can lead to non-centrosymmetric packing in the solid state, a prerequisite for second-harmonic generation (SHG). ru.nl

A study on two fluorene derivatives, 2,7-bis(4′-(dimethylamino)-distyryl)-9H-fluorene (F1) and 2,7-bis(4′-(nitro)-distyryl)-9H-fluorene (F2), demonstrated that the terminal groups have a crucial impact on the NLO properties. The derivative with the electron-withdrawing nitro groups (F2) exhibited a significantly larger two-photon absorption cross-section and superior optical limiting ability compared to the derivative with electron-donating dimethylamino groups (F1). pku.edu.cn

For 2,6-di-tert-butyl-9H-fluoren-9-one, the tert-butyl groups are weakly electron-donating. To create a potent NLO material, it would likely be necessary to introduce stronger donor groups at other positions or to use the 2,6-di-tert-butyl-9H-fluoren-9-one as a building block in a larger NLO chromophore.

Photoinitiators and Photocatalysis Applications

While direct, extensive research on 2,6-di-tert-butyl-9H-fluoren-9-one as a photoinitiator is not widely documented, the inherent properties of the fluorenone scaffold suggest its potential in this domain. Photoinitiators are molecules that, upon absorbing light, generate reactive species such as free radicals or cations, which in turn initiate chemical reactions like polymerization. epo.org The efficacy of a photoinitiator is closely linked to its light-absorbing characteristics and its ability to efficiently produce these initiating species.

Fluorene derivatives have been investigated as novel photoinitiators, particularly for their high absorption of long-wavelength UV light, which allows for deeper curing of materials. google.com A Korean patent describes fluorene-structured photoinitiators that exhibit excellent reactivity for internal hardening and high compatibility in reactive liquid crystal and photosensitive compositions. google.com These initiators are noted for their superior UV absorption in the 290–330 nm range, leading to excellent internal curing performance. google.com

The general structure of these patented fluorene-based photoinitiators involves a fluorene core with attached photo-initiating groups. The substitution pattern, including the presence of alkyl groups, can be tailored to optimize properties. google.com The tert-butyl groups on the 2,6-di-tert-butyl-9H-fluoren-9-one core could enhance solubility and prevent aggregation, which are desirable properties for photoinitiators.

Furthermore, the photoactivity of related tert-butyl fluorene derivatives has been demonstrated. A study on (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene revealed significant quantum yields for photoisomerization upon irradiation with UV light, highlighting the ability of the tert-butyl substituted fluorene system to efficiently utilize light energy to induce chemical transformations. nih.gov

The table below summarizes key characteristics of fluorene-based photoinitiators as described in the literature, providing a basis for the potential application of 2,6-di-tert-butyl-9H-fluoren-9-one in this field.

Characteristic Description Relevance to 2,6-Di(tert-butyl)-9H-fluoren-9-one
Core Structure Fluorene-based scaffold. google.comThe compound is a fluorenone derivative.
Absorption Range High absorption of long-wavelength UV light (290-330 nm). google.comThe fluorenone chromophore is expected to absorb in the UV region.
Reactivity Excellent reactivity for internal hardening and high reaction conversion rate. google.comThe ketone group could participate in photochemical reactions.
Substituents Can be functionalized with various photo-initiating groups and alkyl substituents. google.comThe tert-butyl groups can improve solubility and prevent quenching.
Photoactivity Demonstrated photoisomerization in related tert-butyl fluorene derivatives. nih.govSuggests efficient light absorption and energy conversion capabilities.

This table is generated based on data from existing research on fluorene-based photoinitiators and related compounds.

Functional Polymers and Copolymers Incorporating the Compound

The incorporation of fluorene units into polymer backbones has given rise to a significant class of materials known as polyfluorenes, which are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.nettue.nlrsc.org The rigid and planar structure of the fluorene unit, combined with the ease of substitution at the C9 position, allows for precise control over the polymer's solubility, processability, and optoelectronic properties. iitk.ac.in

Polyfluorenes are valued for their high photoluminescent quantum yields and good thermal stability. umich.edu The introduction of bulky substituents, such as the tert-butyl groups in 2,6-di-tert-butyl-9H-fluoren-9-one, is a common strategy to enhance the solubility of these polymers in common organic solvents and to suppress aggregation in the solid state, which can otherwise quench luminescence.

Copolymerization is a widely used technique to fine-tune the properties of fluorene-based polymers. 20.210.105 By alternating fluorene units with other aromatic comonomers, it is possible to engineer the HOMO and LUMO energy levels, and thus the band gap and emission color of the resulting polymer. 20.210.105 For instance, copolymerization of fluorene with electron-donating or electron-withdrawing units can facilitate charge injection and transport in electronic devices. umich.edu

While specific polymers synthesized directly from 2,6-di-tert-butyl-9H-fluoren-9-one are not detailed in the provided search results, the extensive literature on poly(2,7-fluorene) derivatives provides a strong basis for its utility as a monomer. 20.210.105 The 2,6-substitution pattern would lead to a more "kinked" polymer backbone compared to the more linear 2,7-linked polymers, which could further influence interchain interactions and morphological characteristics. The ketone group at the C9 position would introduce an electron-withdrawing character, lowering the LUMO energy level of the resulting polymer, a desirable feature for creating electron-transporting or hole-blocking materials. acs.org

The table below presents examples of fluorene-based copolymers and the effect of different comonomers on their properties, illustrating the versatility of this class of polymers.

Polymer/Copolymer Comonomer Key Properties Potential Application
Poly(9,9-dihexylfluorene) (P1) 20.210.105None (Homopolymer)Blue light emission, good thermal stability. iitk.ac.inBlue OLEDs. iitk.ac.in
Poly[2,7-(9,9-dihexylfluorene)-co-alt-phenylene] (P2) 20.210.105PhenyleneHigher photoluminescence efficiency compared to some other copolymers. 20.210.105OLEDs. 20.210.105
Poly[2,7-(9,9-dihexylfluorene)-co-alt-carbazole] 20.210.105Carbazole (B46965)Blue-shifted spectrum, increased HOMO and decreased LUMO levels compared to homopolymer. 20.210.105Blue OLEDs. 20.210.105
Poly[2,7-(9,9-dioctylfluorene)-co-alt-2-pyran-4-ylidene-malononitrile] acs.org2-Pyran-4-ylidene-malononitrileRed light emission, low-lying LUMO levels (-3.53 to -3.57 eV). acs.orgRed OLEDs, electron-transporting materials. acs.org
Oxime-functionalized fluorene copolymer (PBFO-F) rsc.orgBenzodithiopheneWide bandgap (2.08 eV), high power conversion efficiency (10.71%) in solar cells. rsc.orgOrganic solar cells. rsc.org

This table is compiled from research findings on various fluorene-based polymers to demonstrate the effect of copolymerization on material properties.

The synthesis of such polymers is typically achieved through palladium-catalyzed coupling reactions, such as Suzuki or Yamamoto coupling, which allow for the creation of well-defined polymer chains. iitk.ac.in20.210.105 The functionalization of the fluorene monomer, as with the tert-butyl groups in 2,6-di-tert-butyl-9H-fluoren-9-one, is a critical step in designing the next generation of high-performance organic electronic materials.

Structure Property Relationships in 2,6 Di Tert Butyl 9h Fluoren 9 One Chemistry

Influence of tert-Butyl Substituents on Electronic and Photophysical Properties

The addition of tert-butyl groups at the 2 and 6 positions of the 9H-fluoren-9-one core has profound effects on its intrinsic properties. These effects are twofold, stemming from both the physical size (steric effects) and the electronic nature of the substituents. It is well-established that incorporating electron-donating or electron-withdrawing groups can tune the electronic structure and photophysical properties of conjugated molecules. rsc.org The tert-butyl group, while primarily known for its steric bulk, also acts as a weak electron-donating group through hyperconjugation.

Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can increase a molecule's energy and influence its shape. wikipedia.org The tert-butyl group is exceptionally bulky, and its presence on the fluorenone skeleton introduces significant steric hindrance. wikipedia.org This steric congestion can impact the molecule in several ways:

Intermolecular Interactions: The bulkiness of the tert-butyl groups can prevent the close packing of molecules in the solid state. This suppression of aggregation is often exploited to improve the solubility of large aromatic molecules and can prevent fluorescence quenching caused by strong π-π stacking. nih.gov

Molecular Planarity: While the fluorene (B118485) core is inherently planar, significant steric strain between adjacent groups can affect torsional bond angles. wikipedia.org In derivatives, severe steric hindrance can lead to distortions from planarity, which in turn affects the extent of π-conjugation across the molecule. researchgate.netresearchgate.net

Reaction Selectivity: Steric hindrance can be strategically used to control chemical reactions. By physically blocking certain reaction sites, it allows for greater selectivity, a principle that has been used to engineer specific isomers in on-surface synthesis by preventing unwanted C-C bond formations. nih.gov

The table below summarizes the primary impacts of steric hindrance in substituted aromatic systems.

Feature AffectedImpact of Steric HindranceConsequence
Molecular Packing Prevents close approach of molecules, disrupting π-π stacking.Increased solubility, potential for enhanced solid-state luminescence. nih.gov
Molecular Geometry Can cause out-of-plane twisting and affect bond angles to relieve strain. wikipedia.orgAltered π-conjugation, which modifies electronic and optical properties. researchgate.net
Chemical Reactivity Blocks access of reagents to certain parts of the molecule. nih.govControls reaction pathways and improves selectivity in synthesis. nih.gov

The electronic properties of a conjugated molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission characteristics. rsc.orgnih.gov

Substituents directly influence the energies of these orbitals. nih.govresearchgate.net The tert-butyl group, acting as a weak electron-donating group, has the following effects:

HOMO and LUMO Energy Levels: Electron-donating groups tend to raise the energy levels of both the HOMO and the LUMO. researchgate.net Studies on related systems have shown that tert-butyl groups can raise the LUMO level by a measurable amount (e.g., 0.21 eV in a tetraazapyrene core). nih.gov

HOMO-LUMO Gap: The net effect on the HOMO-LUMO gap depends on the relative shift of the HOMO and LUMO levels. Typically, electron-donating substituents lead to a decrease in the energy gap, resulting in a red-shift (a shift to longer wavelengths) in the molecule's absorption spectrum. researchgate.net

Computational methods like Density Functional Theory (DFT) are often used to predict and quantify these effects. nih.govresearchgate.net The general trends are outlined in the table below.

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (HLG)
Electron-Donating Group Increase researchgate.netIncrease nih.govresearchgate.netDecrease researchgate.netresearchgate.net
Electron-Withdrawing Group Decrease researchgate.netDecrease researchgate.netIncrease researchgate.net

Correlation Between Molecular Structure and Optoelectronic Device Performance

The structural and electronic properties of 2,6-Di(tert-butyl)-9H-fluoren-9-one are directly correlated with its potential performance in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to tune HOMO/LUMO levels is crucial for designing efficient, multi-layered devices by ensuring proper energy level alignment for efficient charge injection and transport between different material layers.

Key structure-performance correlations include:

Energy Level Alignment: The HOMO and LUMO levels, modified by the tert-butyl groups, determine the energy barriers for injecting holes and electrons from the electrodes. A well-matched energy level reduces the device's operating voltage and improves its efficiency. researchgate.netresearchgate.net

Charge Transport: The introduction of tert-butyl groups can influence charge mobility. In some systems, bulky substituents have been shown to enable bipolar charge transport (the ability to transport both holes and electrons), which is highly desirable for creating efficient recombination zones in OLEDs. nih.gov

Solid-State Luminescence: As mentioned, the steric bulk of tert-butyl groups can inhibit aggregation-caused quenching, leading to higher photoluminescence quantum yields in the solid state. nih.gov This is critical for the efficiency of OLEDs.

Structural FeatureElectronic/Physical PropertyImpact on Device Performance
Fluorenone Core Rigid, conjugated π-systemProvides a stable backbone for charge transport. researchgate.net
tert-Butyl Groups Steric bulk, weak electron-donating natureEnhances solubility for solution processing, prevents aggregation, and tunes HOMO/LUMO levels for better charge injection. nih.govnih.gov
Ketone (C=O) Group Electron-withdrawing character, H-bond acceptorLowers LUMO energy, influences charge balance, and provides a site for intermolecular interactions. researchgate.netnih.gov

Impact of Molecular Aggregation and Hydrogen Bonding on Optical and Electronic Characteristics

Intermolecular forces, though weaker than covalent bonds, play a critical role in the solid-state properties of organic materials. For 2,6-Di(tert-butyl)-9H-fluoren-9-one, both molecular aggregation and hydrogen bonding are important considerations.

Molecular Aggregation: The tendency of planar aromatic molecules to stack on top of each other (π-π stacking) can lead to the formation of aggregates. While this can enhance charge transport, it often creates non-emissive or "dark" states that quench fluorescence, reducing the efficiency of light-emitting devices. researchgate.net The steric hindrance from the 2,6-di-tert-butyl groups effectively mitigates this issue by physically preventing the fluorenone cores from approaching each other too closely. nih.gov

Hydrogen Bonding: The oxygen atom of the ketone group in the fluorenone core can act as a hydrogen bond acceptor. nih.gov In the presence of hydrogen bond donor molecules (like certain solvents or other functional groups in a blend), these interactions can occur. Hydrogen bonding can significantly alter the electronic landscape of a molecule, promoting modifications in the effective conjugation length and facilitating redox processes, which in turn impacts charge transport and optical properties. rsc.org Studies on 9-fluorenone (B1672902) have shown that hydrogen bonding dynamics with solvent molecules can play a key role in photoinduced electron transfer processes. nih.gov In some molecular designs, intermolecular hydrogen bonds have been shown to induce aggregation that enhances fluorescence, a phenomenon known as aggregation-induced emission. rsc.org

Rational Design Principles for Modulating Molecular Functionality through Structural Modifications

The study of 2,6-Di(tert-butyl)-9H-fluoren-9-one and its analogues provides clear principles for the rational design of new organic materials. By understanding how specific structural changes affect properties, chemists can create molecules with tailored functionalities.

The key design principles derived from this system are:

Solubility and Processability: Attaching bulky, non-polar side groups like tert-butyls is a proven strategy to increase the solubility of rigid, planar molecules in common organic solvents, facilitating their purification and use in solution-processed devices. nih.gov

Tuning Frontier Orbitals: The HOMO and LUMO energy levels can be systematically adjusted. Electron-donating groups (like alkyls or amines) raise these energy levels, while electron-withdrawing groups (like cyano or nitro groups) lower them. This allows for precise control over the color of emission and for optimizing energy level alignment in devices. researchgate.netresearchgate.net

Controlling Intermolecular Interactions: Steric hindrance can be employed as a design tool to control the degree of intermolecular π-π stacking. This provides a mechanism to balance the need for charge transport (favored by some stacking) with the need for high solid-state luminescence (hindered by excessive stacking). nih.gov

Enhancing Stability: The rigid fluorenone scaffold provides high thermal and chemical stability, which is a prerequisite for long-lasting organic electronic devices. nih.gov

By strategically combining these principles—for instance, by attaching different electron-donating or withdrawing groups to the sterically hindered 2,6-di-tert-butylfluorenone scaffold—a wide array of new materials can be developed for advanced optoelectronic applications.

Current Challenges and Future Perspectives in 2,6 Di Tert Butyl 9h Fluoren 9 One Research

Addressing Synthetic Scalability and Sustainable Production Methodologies

A primary challenge in utilizing 2,6-di(tert-butyl)-9H-fluoren-9-one for commercial applications is the development of scalable, cost-effective, and environmentally benign synthetic routes. Historically, the synthesis of substituted fluorenones often involved multi-step procedures with costly reagents, such as the use of palladium catalysts with expensive phosphine (B1218219) ligands or hazardous materials. google.com

Future perspectives in this area are focused on "green" chemistry principles. A promising and sustainable approach is the direct aerobic oxidation of the corresponding hydrocarbon precursor, 2,6-di-tert-butyl-9H-fluorene. Research has demonstrated that 9-fluorenones substituted with alkyl groups can be obtained in high yields through air oxidation at ambient conditions, using a simple base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This method avoids harsh, toxic oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Further refinements include the use of reusable, graphene-supported catalysts, which can improve reaction efficiency and simplify work-up, making the process more suitable for industrial scales. researchgate.net

Enhancing Photophysical Efficiencies and Device Longevity for Commercial Applications

In the context of OLEDs, 2,6-di-tert-butyl-9H-fluoren-9-one is valued as a host material. The bulky tert-butyl groups are crucial for disrupting intermolecular packing (π-π stacking) in the solid state. This separation reduces aggregation-induced quenching, a phenomenon that can significantly lower the photoluminescence quantum yield (PLQY) and thus the efficiency of the device. For instance, the related isomer 3,6-di-tert-butyl-9H-fluoren-9-one exhibits a solid-state PLQY of up to 53% due to this steric hindrance.

However, a major challenge is ensuring long-term operational stability. The degradation of organic materials under electrical stress and heat is a primary cause of limited device lifetime. mdpi.comnih.gov Research indicates that the intrinsic chemical stability of the host material is a critical factor. rsc.org Future work is focused on molecular engineering to create more robust derivatives. One highly effective strategy is the introduction of bulky substituents, like tert-butyl groups, which not only improve PLQY but also enhance device lifetime. In a study on blue Thermally Activated Delayed Fluorescence (TADF) emitters, introducing tert-butyl groups to the donor unit increased the PLQY from 0.83 to 0.92 and extended the device operational lifetime by 2.5 times. rsc.org This highlights the dual benefit of the substitution pattern found in 2,6-di-tert-butyl-9H-fluoren-9-one.

Further strategies to enhance longevity include the strategic deuteration of the molecule to strengthen chemical bonds susceptible to breaking. nih.gov Understanding the fundamental photophysics, such as the ultrafast intersystem crossing processes inherent to the fluorenone core, is also vital for designing next-generation materials with tailored excited-state properties for maximum efficiency and stability. nycu.edu.tw

Table 1: Impact of tert-Butyl Substitution on TADF Emitter Performance

Data adapted from a study on donor-acceptor-donor TADF emitters, demonstrating the effect of adding tert-butyl groups to the carbazole (B46965) donor units. rsc.org

EmitterKey Structural FeaturePhotoluminescence Quantum Yield (PLQY)Device Lifetime (LT₅₀ at 2000 cd/m²)
DOB-1Unsubstituted Carbazole Donor0.83280 hours
DOB-2tert-Butyl Substituted Carbazole Donor0.92706 hours

Development of Novel Device Architectures and Fabrication Techniques

The traditional method for manufacturing OLEDs involves vacuum thermal evaporation, which is precise but costly and not easily scalable to large areas. A significant challenge and future direction is the transition to solution-based fabrication techniques like spin-coating, inkjet printing, and lamination. rsc.orgresearchgate.netmdpi.com These methods promise lower manufacturing costs and higher material utilization. The excellent solubility of 2,6-di-tert-butyl-9H-fluoren-9-one, conferred by its tert-butyl groups, makes it an ideal candidate for such processes. Research into solution-processable OLEDs has demonstrated devices with high efficiency, including non-doped blue emitters based on fluorene (B118485) derivatives. nih.gov

Beyond fabrication methods, the design of the device architecture itself is a critical frontier. Simple, single-layer devices are often inefficient. Modern research focuses on complex multi-layer structures that include specialized layers for hole injection, hole transport, electron transport, and electron injection, in addition to the emissive layer (EML). researchgate.net Blocking layers are also incorporated to confine charge carriers within the EML, maximizing the probability of radiative recombination. frontiersin.org

Computational modeling, such as kinetic Monte Carlo simulations, has become an indispensable tool for this architectural design. These simulations can predict device performance based on layer thickness, material arrangements, and emitter concentration, thereby rationalizing the design process and reducing the need for extensive experimental prototyping. frontiersin.org For example, simulations show that increasing the EML thickness or optimizing the emitter doping concentration (typically around 5%) can significantly reduce quenching processes and improve internal quantum efficiency. frontiersin.org The development of 2,6-di-tert-butyl-9H-fluoren-9-one-based materials must be co-optimized with these advanced device architectures to achieve peak performance.

Table 2: Common Layers in a Modern OLED Device Architecture

Illustrates the function of different layers in a typical multi-layer OLED structure designed to maximize efficiency. researchgate.netfrontiersin.org

LayerFull NameFunction
HILHole Injection LayerFacilitates injection of holes from the anode.
HTLHole Transport LayerTransports holes to the emissive layer.
EMLEmissive LayerSite of electron-hole recombination and light emission.
HBLHole Blocking LayerPrevents holes from passing beyond the EML.
ETLElectron Transport LayerTransports electrons to the emissive layer.
EILElectron Injection LayerFacilitates injection of electrons from the cathode.

Exploring Emerging Applications in Uncharted Scientific and Technological Territories

While research on 2,6-di-tert-butyl-9H-fluoren-9-one has been dominated by its use in organic electronics, its unique structure suggests potential in completely different fields. A significant future perspective lies in exploring its utility in medicinal chemistry and biology. The fluorenone scaffold is present in various biologically active molecules, including antiviral and antineoplastic agents. nih.gov

Recent studies have shown that derivatives of 9-fluorenone (B1672902), such as Schiff bases, exhibit promising antimicrobial and antibiofilm activity against various bacterial strains. nih.govjocpr.com Furthermore, hydrazone derivatives of the structurally similar 2,6-di-tert-butylphenol (B90309) have been synthesized and identified as potent inhibitors of the 5-lipoxygenase enzyme, which is involved in inflammatory processes. nih.gov This strongly suggests that 2,6-di-tert-butyl-9H-fluoren-9-one could serve as a valuable scaffold for developing new enzyme inhibitors or other therapeutic agents. The combination of a planar aromatic system (for potential intercalation or π-stacking interactions) with bulky, lipophilic tert-butyl groups (for modulating solubility and membrane interactions) presents an intriguing profile for biological applications that remains largely unexplored.

Advanced Computational Guidance for Next-Generation Material Design and Discovery

The "trial-and-error" approach to materials discovery is time-consuming and expensive. The future of materials science, including research into fluorenone derivatives, will be heavily guided by advanced computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are already crucial for predicting the electronic and photophysical properties of new molecules before they are ever synthesized. nycu.edu.twresearchgate.net These methods can accurately model molecular orbitals (HOMO/LUMO levels), predict absorption and emission spectra, and elucidate the nature of excited states, guiding the design of materials with specific energy levels for optimized OLED performance. researchgate.net

Furthermore, computational chemistry can illuminate complex reaction mechanisms, aiding in the development of more efficient syntheses. rsc.org Beyond the single-molecule level, large-scale simulations like kinetic Monte Carlo (kMC) are being used to model the behavior of entire devices, providing insights into how molecular properties translate into macroscopic device performance. frontiersin.org This multi-scale modeling approach, from quantum mechanics to device physics, represents a powerful paradigm for the rational design of next-generation materials. For 2,6-di-tert-butyl-9H-fluoren-9-one, this means that future research can computationally screen a wide array of derivatives—with different substituents or modifications to the fluorenone core—to identify the most promising candidates for specific applications, be it more efficient OLEDs or novel bioactive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.